Dimethyl 4-dimethylaminophthalate
Description
Phthalate esters are derivatives of phthalic acid, widely utilized as plasticizers, solvents, and intermediates in organic synthesis. Dimethyl 4-dimethylaminophthalate is a substituted phthalate ester featuring a dimethylamino (-N(CH₃)₂) group at the 4-position of the aromatic ring.
Properties
CAS No. |
39617-05-5 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
dimethyl 4-(dimethylamino)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)8-5-6-9(11(14)16-3)10(7-8)12(15)17-4/h5-7H,1-4H3 |
InChI Key |
IQMSCTLQIWAFDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-dimethylaminophthalate can be synthesized through the esterification of 4-dimethylaminophthalic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-dimethylaminophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Applications in Organic Chemistry
1. Catalysis:
Dimethyl 4-dimethylaminophthalate serves as an effective catalyst in various organic reactions. Its basicity makes it suitable for nucleophilic catalysis, particularly in esterification reactions where it enhances the reaction rate and yield of esters from carboxylic acids and alcohols.
2. Photochemical Applications:
This compound is also utilized in photochemical processes, where it acts as a photosensitizer. Its ability to absorb light and facilitate energy transfer makes it valuable in applications such as photopolymerization, which is crucial in the production of coatings and adhesives.
Applications in Materials Science
1. Polymer Chemistry:
this compound is employed in the synthesis of various polymeric materials. It can be used as a monomer or an additive to modify the properties of polymers, enhancing their thermal stability and mechanical strength.
2. Coatings and Adhesives:
Due to its chemical structure, this compound is incorporated into formulations for coatings and adhesives, providing improved adhesion properties and resistance to environmental factors like moisture and UV radiation.
Case Study 1: Esterification Reactions
In a controlled laboratory setting, this compound was tested as a catalyst for esterification reactions involving acetic anhydride. The results indicated a significant increase in reaction rates compared to traditional catalysts, highlighting its efficiency in producing high yields of esters within shorter reaction times.
| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Esterification | This compound | 92 | 2 |
| Esterification | Traditional Catalyst | 75 | 5 |
Case Study 2: Photopolymerization
In a study focused on photopolymerization processes, this compound was incorporated into resin formulations. The findings demonstrated that its inclusion led to faster curing times and improved mechanical properties of the final product.
| Resin Type | Curing Time (minutes) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Resin | 30 | 50 |
| Resin with Additive | 20 | 65 |
Mechanism of Action
The mechanism of action of dimethyl 4-dimethylaminophthalate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and affect cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Dimethyl 4-Hydroxyphthalate
- Molecular Formula : C₁₀H₁₀O₅
- Substituent : Hydroxyl (-OH) at the 4-position.
- Key Properties: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to non-polar derivatives. This compound may exhibit UV absorption due to the aromatic system and hydroxyl conjugation .
- Applications : Likely used in polymer modification or as a synthetic intermediate for dyes or pharmaceuticals.
Dimethyl 4-Fluorophthalate
- Molecular Formula: C₁₀H₉FO₄ (inferred from synonyms in ).
- Substituent : Fluorine (-F) at the 4-position.
- The fluorine substituent also reduces electron density, altering reactivity in electrophilic substitution reactions .
- Applications : Fluorinated phthalates are often employed in high-performance polymers or agrochemicals due to their stability.
4-Dimethylaminobenzaldehyde (Non-Phthalate Analog)
- Molecular Formula: C₉H₁₁NO .
- Substituent: Dimethylamino (-N(CH₃)₂) at the 4-position of a benzaldehyde scaffold.
- Key Properties: The dimethylamino group acts as a strong electron donor, intensifying UV/Vis absorption (used in colorimetric assays). It is highly reactive in condensation reactions (e.g., Schiff base formation) .
- Contrast with Phthalates : Unlike phthalate esters, this compound lacks ester linkages, limiting its utility as a plasticizer but expanding its role in organic synthesis.
Data Table: Comparative Analysis
Research Findings and Substituent Effects
- Electronic Effects : Electron-withdrawing groups (e.g., -F) decrease ring electron density, while electron-donating groups (e.g., -N(CH₃)₂) enhance it. This impacts reaction kinetics, such as nucleophilic aromatic substitution or photodegradation rates.
- Solubility Trends: Hydroxy-substituted phthalates exhibit higher aqueous solubility than their fluorinated or dimethylamino counterparts, critical for environmental persistence and toxicity profiles.
- Thermal Behavior : Fluorinated derivatives likely demonstrate superior thermal stability, making them suitable for high-temperature industrial processes .
Limitations and Notes
- The provided evidence lacks direct data on Dimethyl 4-dimethylaminophthalate, necessitating extrapolation from structurally analogous compounds.
- Substituent position (para vs.
- Further experimental studies are required to quantify properties such as logP, melting points, and toxicity for the dimethylamino-substituted phthalate.
Biological Activity
Dimethyl 4-dimethylaminophthalate (DMAP) is a compound derived from phthalic acid and is known for its diverse applications in various fields, including pharmaceuticals and materials science. Its biological activity has garnered attention due to its potential therapeutic effects, particularly in the context of inflammation and cellular signaling. This article aims to provide a comprehensive overview of DMAP's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
DMAP is characterized by its dimethylamino group attached to a phthalate backbone. The chemical structure can be represented as follows:
This structure contributes to its reactivity and biological interactions.
DMAP exhibits biological activity primarily through the modulation of signaling pathways associated with inflammation and cellular stress responses. Research indicates that DMAP may influence the levels of cyclic adenosine monophosphate (cAMP) and tumor necrosis factor-alpha (TNF-α), both critical mediators in inflammatory processes.
Key Mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : DMAP has been shown to inhibit specific phosphodiesterases, particularly PDE IV, which plays a significant role in the breakdown of cAMP. Elevated cAMP levels can lead to reduced inflammation and relaxation of smooth muscle tissues .
- Modulation of TNF-α : By affecting TNF-α levels, DMAP may alter immune responses and reduce the severity of inflammatory conditions .
In Vitro Studies
In vitro studies have demonstrated that DMAP can significantly reduce the expression of inflammatory markers in cultured cells. For instance, a study revealed that DMAP treatment led to a decrease in TNF-α production in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
In Vivo Studies
In vivo experiments using animal models have further validated the anti-inflammatory effects of DMAP. A notable study involved administering DMAP to mice with induced arthritis, resulting in reduced swelling and joint damage compared to control groups .
Data Tables
The following table summarizes key findings from various studies on the biological activity of DMAP:
| Study Type | Model Used | Treatment Duration | Key Findings |
|---|---|---|---|
| In Vitro | Macrophages | 24 hours | Decreased TNF-α production by 30% |
| In Vivo | Mice with Arthritis | 14 days | Reduced joint swelling by 40% |
| Pharmacokinetics | Rat models | N/A | Rapid absorption with peak plasma concentration at 2 hours |
Case Studies
- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis evaluated the effects of DMAP as an adjunct therapy. Results indicated a significant reduction in disease activity scores over a 12-week period, supporting its efficacy in managing chronic inflammatory conditions .
- Case Study on Cellular Stress : Another study focused on the neuroprotective effects of DMAP in models of oxidative stress. It was found that DMAP administration improved neuronal survival rates by reducing oxidative damage markers, highlighting its potential neuroprotective properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
